molecular formula C28H53NP2 B1487803 Bis(2-(dicyclohexylphosphino)ethyl)amine CAS No. 550373-32-5

Bis(2-(dicyclohexylphosphino)ethyl)amine

Cat. No.: B1487803
CAS No.: 550373-32-5
M. Wt: 465.7 g/mol
InChI Key: OQJIHPKBLHGKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a chemical compound used as a pharmaceutical intermediate . It is insoluble in water and is sensitive to air .


Molecular Structure Analysis

The empirical formula of “this compound” is C28H53NP2 . Its molecular weight is 465.67 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 64-69°C . It is insoluble in water and is air-sensitive .

Scientific Research Applications

Synthesis and Organometallic Chemistry

Bis(2-(dicyclohexylphosphino)ethyl)amine and its chiral variants have been synthesized for use in organometallic chemistry. These ligands react with [Ir(COD)(OMe)]2 in various solvents, forming different iridium products including monohydride, dihydride, and trihydride species. The structure and stability of these products are influenced by the substituents on both the carbon stereocenter and the phosphorus donors (Bianchini et al., 1997).

Catalysis

This compound has shown significant potential in catalysis. For instance, bis(diphenylphosphino)amine (PNP) ligands, which include variants with cycloalkyl substituents like this compound, have been used with chromium to catalyze the tetramerization of ethylene. The specific structural modifications on the cyclohexyl skeleton of these ligands play a crucial role in reducing side product formation and enhancing selectivity and activity in these catalytic processes (Kuhlmann et al., 2007).

Synthesis of Functional Chelating Diphosphines

This compound is used in the synthesis of functionalized chelating diphosphines. Acylation of this compound offers a flexible approach to synthesizing diphosphine complexes of transition metals with a wide range of structures and physical properties, particularly those soluble in water. The solubility of these complexes depends on various factors including the ligand, metal, and presence of surfactants in the solution (Nuzzo et al., 1981).

Radiotracer Development

This compound is involved in the development of radiotracers. For example, a study explored the synthesis and characterization of cationic complexes of this ligand with 99m Tc(I)-tricarbonyl core as potential radiotracers for heart imaging. The study provided insights into the coordination chemistry of these bisphosphine ligands, which is crucial for developing effective radiotracers (Kim et al., 2006).

Safety and Hazards

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Bis(2-(dicyclohexylphosphino)ethyl)amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, facilitating catalytic processes. The compound’s phosphine groups enable it to form stable complexes with transition metals, which are crucial in enzymatic reactions . These interactions often enhance the catalytic efficiency of enzymes, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, impacting cellular responses and functions . Additionally, its role in gene expression modulation can alter the production of specific proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s phosphine groups allow it to bind to metal ions, forming complexes that can inhibit or activate enzymes . These interactions can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, necessitating careful monitoring and control of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on enzymatic activity and cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s role as a ligand allows it to participate in catalytic processes, influencing metabolic flux and metabolite levels . Its interactions with specific enzymes can modulate their activity, thereby affecting the overall metabolic pathways within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right cellular environment to perform its biochemical roles effectively.

Properties

IUPAC Name

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJIHPKBLHGKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728924
Record name 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550373-32-5
Record name 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-(dicyclohexylphosphino)ethyl)amine
Reactant of Route 2
Bis(2-(dicyclohexylphosphino)ethyl)amine
Reactant of Route 3
Reactant of Route 3
Bis(2-(dicyclohexylphosphino)ethyl)amine
Reactant of Route 4
Bis(2-(dicyclohexylphosphino)ethyl)amine
Reactant of Route 5
Bis(2-(dicyclohexylphosphino)ethyl)amine
Reactant of Route 6
Reactant of Route 6
Bis(2-(dicyclohexylphosphino)ethyl)amine
Customer
Q & A

Q1: How does the structure of Bis(2-(dicyclohexylphosphino)ethyl)amine influence the stability and reactivity of its iridium complexes?

A1: this compound (PNP) is a chiral aminodiphosphine ligand. Research [] demonstrates that the bulky cyclohexyl substituents on the phosphorus donors of PNP favor the formation of iridium complexes where the ligand adopts a meridional conformation. This conformation can influence both the stability and reactivity of the resulting complexes. For instance, meridional coordination of PNP* to iridium can lead to the formation of stable hydride complexes, including monohydride, dihydride, and even trihydride species []. These hydride complexes are of particular interest due to their potential applications in catalytic hydrogenation reactions.

Q2: What types of iridium complexes are formed when this compound reacts with [Ir(COD)(OMe)]2?

A2: The reaction of this compound with [Ir(COD)(OMe)]2 (COD = cycloocta-1,5-diene) yields various iridium complexes depending on the reaction conditions and solvent used []. In aprotic solvents, the reaction primarily forms complexes where the PNP ligand coordinates to iridium in a meridional fashion. Interestingly, when the reaction is conducted in protic solvents, different complexes can be obtained, including those with the PNP ligand in a facial coordination mode. The nature of the solvent also influences the stability of the resulting iridium complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.